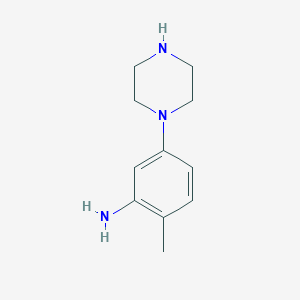
1-(2-Amino-6-(difluoromethyl)phenyl)-2-bromopropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-6-(difluoromethyl)phenyl)-2-bromopropan-1-one is a synthetic organic compound characterized by the presence of an amino group, a difluoromethyl group, and a bromopropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-(difluoromethyl)phenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common approach is the bromination of 1-(2-Amino-6-(difluoromethyl)phenyl)propan-1-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Amino-6-(difluoromethyl)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions include substituted derivatives, oxidized ketones or acids, and reduced alcohols.
Applications De Recherche Scientifique
1-(2-Amino-6-(difluoromethyl)phenyl)-2-bromopropan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its reactive bromine atom.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-6-(difluoromethyl)phenyl)-2-bromopropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The difluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparaison Avec Des Composés Similaires
1-(2-Amino-6-(difluoromethyl)phenyl)propan-1-one: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-1-(2,6-difluorophenyl)ethanone: Similar structure but lacks the amino group, affecting its biological activity.
This comprehensive overview highlights the significance of 1-(2-Amino-6-(difluoromethyl)phenyl)-2-bromopropan-1-one in scientific research and its potential for future applications
Propriétés
Formule moléculaire |
C10H10BrF2NO |
|---|---|
Poids moléculaire |
278.09 g/mol |
Nom IUPAC |
1-[2-amino-6-(difluoromethyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H10BrF2NO/c1-5(11)9(15)8-6(10(12)13)3-2-4-7(8)14/h2-5,10H,14H2,1H3 |
Clé InChI |
RVOMOUKTGNMIRY-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=C(C=CC=C1N)C(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






silane](/img/structure/B14068866.png)
![2-(Ethylamino)-5-[(1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14068869.png)




![2-[(3,5-Dibromophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14068902.png)



